8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

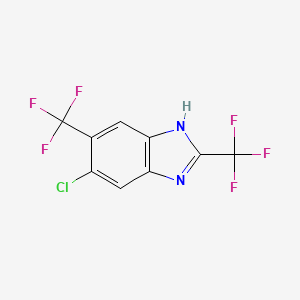

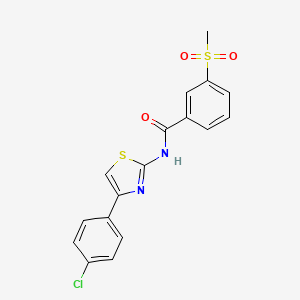

“8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is a chemical compound . It is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Synthesis Analysis

The synthesis of benzodiazepine derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .Molecular Structure Analysis

The molecular structure of “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is complex, as it belongs to the benzodiazepine class of compounds . Benzodiazepines are essentially composed of two fused rings: a benzene ring and a diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

One study focused on the synthesis and crystal structure analysis of derivatives of 1,4-benzodiazepin-2-one. The treatment of certain precursors with alkyl tosylates resulted in compounds with varied alkyl substituents, leading to significant changes in molecular conformation and crystal assembly modes. These alterations influence the materials' properties, demonstrating the compound's utility in studying molecular interactions and structural chemistry (Kravtsov et al., 2012).

Pharmacological Studies

Another area of research is the pharmacological applications of benzodiazepin-2-one derivatives. For instance, studies have investigated the effects of these compounds on GABAA receptor-mediated currents, which are crucial for understanding their potential therapeutic applications in neurology and psychiatry. One compound, phenazepam, and its metabolites have been shown to modulate GABAA receptors, suggesting a method for the therapeutic modulation of these receptors (Kopanitsa et al., 2001).

Anticonvulsant Activity

Research into 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones has identified compounds with significant anticonvulsant properties. The study highlighted the potential of these compounds in developing new treatments for epilepsy and other seizure disorders. One derivative, in particular, was found to have a comparable anticonvulsant action to a reference compound, indicating its potential for further development into a clinical antiepileptic drug (Pavlovsky et al., 2012).

Wirkmechanismus

While the exact mechanism of action for “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is not specified in the search results, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Eigenschaften

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRISGWDUGYBGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)

![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)

![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)